molecular formula C13H14N4O4S B5438392 4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B5438392
M. Wt: 322.34 g/mol
InChI Key: ZMENPCPAFOQAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune function. CP-690,550 has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid acts as a competitive inhibitor of JAK3, binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which leads to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing disease activity in preclinical models of autoimmune diseases, including rheumatoid arthritis and psoriasis. In clinical trials, it has been shown to be effective in reducing symptoms and improving quality of life in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is its specificity for JAK3, which reduces the risk of off-target effects. However, its inhibition of cytokine production may also have unintended effects on immune function, which could limit its use in certain patient populations.

Future Directions

There are several potential future directions for research on 4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of interest is its potential use in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, there is ongoing research on the development of more selective JAK3 inhibitors, which could further reduce the risk of off-target effects. Finally, there is interest in studying the long-term effects of this compound on immune function and its potential impact on the development of infections and malignancies.

Synthesis Methods

The synthesis of 4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves several steps, starting with the reaction of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-carboxypiperazine to form the intermediate, which is then treated with sodium hydroxide to yield this compound.

Scientific Research Applications

4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of JAK3, which leads to a reduction in the production of cytokines such as interleukin-2, interleukin-4, and interleukin-7. These cytokines are involved in the activation and proliferation of immune cells, and their dysregulation is implicated in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-6-8-10(17-3-2-14-7(4-17)12(18)19)15-5-16-11(8)22-9(6)13(20)21/h5,7,14H,2-4H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMENPCPAFOQAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCNC(C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.